[2,2'-Bipyridine]-5,5'-dicarbohydrazide
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Overview
Description
[2,2’-Bipyridine]-5,5’-dicarbohydrazide is a derivative of bipyridine, a well-known chelating ligand in coordination chemistry. This compound features two pyridine rings connected by a single bond, with carbohydrazide groups attached at the 5,5’ positions. The unique structure of [2,2’-Bipyridine]-5,5’-dicarbohydrazide allows it to form stable complexes with various metal ions, making it valuable in numerous scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bipyridine]-5,5’-dicarbohydrazide typically involves the reaction of 2,2’-bipyridine-5,5’-dicarboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or water, to yield the desired product. The reaction can be summarized as follows:
2,2’-Bipyridine-5,5’-dicarboxylic acid+Hydrazine hydrate→[2,2’-Bipyridine]-5,5’-dicarbohydrazide+By-products
Industrial Production Methods
Industrial production of [2,2’-Bipyridine]-5,5’-dicarbohydrazide may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
[2,2’-Bipyridine]-5,5’-dicarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The carbohydrazide groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of [2,2’-Bipyridine]-5,5’-dicarbohydrazide.
Reduction: Reduced forms of the compound, potentially with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the carbohydrazide groups.
Scientific Research Applications
Chemistry
In chemistry, [2,2’-Bipyridine]-5,5’-dicarbohydrazide is used as a ligand to form coordination complexes with transition metals. These complexes are studied for their catalytic, photophysical, and electrochemical properties.
Biology
The compound’s ability to chelate metal ions makes it useful in biological studies, particularly in understanding metal ion transport and storage in biological systems.
Medicine
Research into the medicinal applications of [2,2’-Bipyridine]-5,5’-dicarbohydrazide includes its potential use in drug delivery systems and as a therapeutic agent due to its metal-binding properties.
Industry
In industry, the compound is employed in the development of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers, which have applications in gas storage, separation, and catalysis.
Mechanism of Action
The mechanism of action of [2,2’-Bipyridine]-5,5’-dicarbohydrazide primarily involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through coordination bonds between the nitrogen atoms of the pyridine rings and the metal center. This chelation process can influence various molecular targets and pathways, depending on the specific metal ion involved and the context of the application.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative without the carbohydrazide groups.
4,4’-Bipyridine: Another bipyridine isomer with nitrogen atoms in different positions.
1,10-Phenanthroline: A related compound with a similar chelating ability but a different ring structure.
Uniqueness
[2,2’-Bipyridine]-5,5’-dicarbohydrazide is unique due to the presence of carbohydrazide groups, which enhance its metal-binding capabilities and provide additional functionalization options. This makes it more versatile in forming complexes and in various applications compared to its simpler counterparts.
Properties
Molecular Formula |
C12H12N6O2 |
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Molecular Weight |
272.26 g/mol |
IUPAC Name |
6-[5-(hydrazinecarbonyl)pyridin-2-yl]pyridine-3-carbohydrazide |
InChI |
InChI=1S/C12H12N6O2/c13-17-11(19)7-1-3-9(15-5-7)10-4-2-8(6-16-10)12(20)18-14/h1-6H,13-14H2,(H,17,19)(H,18,20) |
InChI Key |
RILZWKXAOXTJRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NN)C2=NC=C(C=C2)C(=O)NN |
Origin of Product |
United States |
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